molecular formula C10H24N2 B1294323 N,N,N',N'-Tetraethylethylenediamine CAS No. 150-77-6

N,N,N',N'-Tetraethylethylenediamine

Cat. No. B1294323
CAS RN: 150-77-6
M. Wt: 172.31 g/mol
InChI Key: DIHKMUNUGQVFES-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraethylethylenediamine (often abbreviated as teed) is a chemical compound that is related to ethylenediamine with ethyl substituents on the nitrogen atoms. It is used in various chemical reactions and has been studied for its coordination properties with metals, particularly copper(II) halides. The compound has been observed to form different types of complexes depending on the conditions, such as the presence of ethanol or heat, and can undergo transformations that release other compounds like acetaldehyde .

Synthesis Analysis

The synthesis of N,N,N',N'-Tetraethylethylenediamine-related compounds often involves reactions with ethylenediamine as a starting material. For instance, chiral N-acylethylenediamines, which are related to teed, are synthesized from inexpensive and commercially available starting materials, including ethylenediamine . Similarly, surfactants with chelating properties named N-acylethylenediamine triacetates are synthesized from anhydrous ethylene diamine . These methods demonstrate the versatility of ethylenediamine derivatives in synthesizing a variety of functional compounds.

Molecular Structure Analysis

The molecular structure of compounds related to N,N,N',N'-Tetraethylethylenediamine has been characterized using various spectroscopic techniques. For example, the crystal structure of a complex formed by teed with copper(II) halides has been determined, revealing a tetrahedral ion with copper atoms having trigonal bipyramidal environments . This structural information is crucial for understanding the coordination behavior and reactivity of such compounds.

Chemical Reactions Analysis

N,N,N',N'-Tetraethylethylenediamine and its derivatives participate in a range of chemical reactions. For instance, reactions with copper(II) halides can produce various compounds with different colors and properties, depending on the reaction conditions . Additionally, the title compound N,N,N'-trimethylethylenediammonium dichloride was isolated as a by-product from a reaction involving trimethylethylenediamine, demonstrating the unexpected outcomes that can occur in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,N',N'-Tetraethylethylenediamine derivatives are influenced by their molecular structure. For example, the surfactant properties of N-acylethylenediamine triacetates, such as surface and interfacial tension, foaming height, and emulsification power, are determined by their chemical structure . The ability to chelate metal ions and the stability to hydrolysis are also important properties that can lead to applications in various fields.

Safety And Hazards

TEEDA is classified as Acute Tox. 3 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1B . It is highly flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is harmful if swallowed or if inhaled .

Future Directions

TEEDA is widely used in the synthesis of amine ligands and as a catalyst in organic polymerisation . It is also used for the separation of proteins or nucleic acids . Further, it is employed as a ligand for metal ions like zinc and copper . Its future directions could include further exploration of its use in these areas and potentially others.

properties

IUPAC Name

N,N,N',N'-tetraethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKMUNUGQVFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059740
Record name N,N,N',N'-Tetraethylethylenediamine List Acronyms
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethylethylenediamine

CAS RN

150-77-6
Record name N,N,N′,N′-Tetraethylethylenediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-
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Record name N,N,N',N'-Tetraethylethylenediamine List Acronyms
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraethylethylenediamine
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Synthesis routes and methods

Procedure details

The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
493
Citations
ED Estes, WE Hatfield, DJ Hodgson - Inorganic Chemistry, 1974 - ACS Publications
The crystal and molecular structure of di-q-hydroxo-bis (7V, A', yV,, A'''-tetraethylethylenediamine) dicopper (II) perchlorate,[Cu {(C2H5) 2NCH2CH2N (C2H5) 2} OH] 2 (C104) 2, has …
Number of citations: 90 pubs.acs.org
K Takai, S Toshikawa, A Inoue… - Journal of the American …, 2003 - ACS Publications
Chemoselectivity of a reagent for (E)-olefination of aldehydes derived by reduction of iodoform with chromium(II) chloride in THF changes markedly by addition of TEEDA (N,N,N‘,N‘-…
Number of citations: 45 pubs.acs.org
G Davies, N El-Kady, KD Onan, W Shomaly… - Inorganica chimica …, 1988 - Elsevier
Dimeric copper(I) complexes L 2 Cu 2 X 2 react with 1 and 2 mol of M(NS) 2 reagents in aprotic solvents to give quantitative yields of products LMX 2 and (NS)M(X,X)M(NS), respectively…
Number of citations: 15 www.sciencedirect.com
Y Fukuda, R Morishita, K Sone - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Fourteen mixed nickel(II) chelates with the general formula, Ni teen(β-dik)X, were newly obtained. Here teen is N,N,N′,N′-tetraethylethylenediamine, ie, a sterically hindered ligand …
Number of citations: 43 www.journal.csj.jp
MR Churchill, G Davies, MA El-Sayed… - Inorganic …, 1984 - ACS Publications
25.0 C. A mechanism involving a weak intermediate complex (TEED) 2Cu2Br202 is suggested. The kinetic data are compared with those observed previously for oxidation of dimeric …
Number of citations: 44 pubs.acs.org
SS Hassan, MM Shoukry, AAQ Jbarah - Journal of the Mexican …, 2020 - scielo.org.mx
The formation equilibria of the dimethyltin(IV) complexes with of N,N,N’,N’-tetraethylethylenediamine (Et4en) in solution were investigated. The stoichiometry and stability constants of …
Number of citations: 4 www.scielo.org.mx
G Davies, MA El-Sayed, M Henary - Inorganic Chemistry, 1987 - ACS Publications
The dimeric copper (I) complex LCu (Cl, Cl) CuL (D; L is A,, A', A'/,.-V,-tetraethylethylenediamine) completely reduces dioxygen at ambient temperatures in aprotic solvents to give the …
Number of citations: 45 pubs.acs.org
T Kolb, AM Arif, RD Ernst - Journal of Crystallography, 2014 - downloads.hindawi.com
The new [(teeda)CdFe(CO) 4 ] 2 complex has been isolated from the reaction of with tetraethylethylenediamine. Unlike previous structural reports of ligand adducts of complexes, which …
Number of citations: 2 downloads.hindawi.com
SD Kloos - Journal of the Chemical Society, Dalton Transactions, 1998 - pubs.rsc.org
An unexpected redistribution of trichlorosilane. Synthesis, structure and bonding of (N,N,N ,N -tetraethylethylenediamine)dichlo Page 1 DALTONCOMMUNICATION J. Chem. Soc …
Number of citations: 22 pubs.rsc.org
Y Fukuda, Y Miura, K Sone - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
Ten new mixed copper(II) chelates containing N,N,N′,N′-tetraethylethylenediamine and various β-diketones were prepared and the cause of the large variations of ν max values …
Number of citations: 20 www.journal.csj.jp

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